4-(inden-1-ylidenemethyl)-N,N-dimethylaniline

Übersicht

Beschreibung

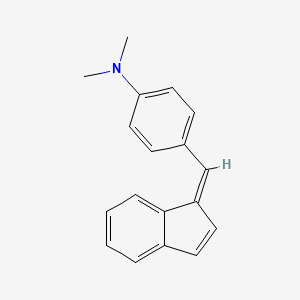

4-(inden-1-ylidenemethyl)-N,N-dimethylaniline is an organic compound with the molecular formula C18H17N It is characterized by the presence of an indene moiety linked to a dimethylaniline group via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(inden-1-ylidenemethyl)-N,N-dimethylaniline typically involves the condensation of 1H-indene-1-carbaldehyde with N,N-dimethylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the indene and aniline moieties. The reaction is typically conducted under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(inden-1-ylidenemethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydro derivatives.

Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(inden-1-ylidenemethyl)-N,N-dimethylaniline has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(inden-1-ylidenemethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with biological macromolecules such as proteins and nucleic acids, potentially modulating their functions and activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indene-1-carbaldehyde: A precursor in the synthesis of 4-(inden-1-ylidenemethyl)-N,N-dimethylaniline.

N,N-Dimethylaniline: Another precursor used in the synthesis.

4-((1H-Inden-1-ylidene)methyl)aniline: A structurally similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Biologische Aktivität

4-(Inden-1-ylidenemethyl)-N,N-dimethylaniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an indene moiety linked to a dimethylaniline group. Its structure can be depicted as follows:

This unique structure contributes to its interaction with various biological targets, making it a subject of interest for pharmacological studies.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an antagonist at certain receptor sites, influencing signaling pathways involved in neurotransmission and cellular response mechanisms.

Key Mechanisms:

- Receptor Antagonism: The compound may inhibit the activity of specific receptors, thereby modulating physiological responses.

- Enzyme Inhibition: It has been suggested that the compound could inhibit enzymes related to metabolic pathways, although specific targets remain to be fully characterized.

Biological Activity Overview

Research into the biological activity of this compound has revealed several noteworthy effects:

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines in vitro. |

| Antioxidant Activity | Demonstrates potential antioxidant properties, reducing oxidative stress markers. |

| Antimicrobial Effects | Shows activity against certain bacterial strains, indicating potential for therapeutic use in infections. |

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells. The mechanism appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Study 2: Antioxidant Properties

In an experimental model assessing oxidative stress, the compound was found to significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests that this compound may protect cells from oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.

Case Study 3: Antimicrobial Activity

Research investigating the antimicrobial properties revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. This activity was assessed using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications at various positions on the indene or dimethylaniline moieties have resulted in compounds with improved potency against specific targets.

Eigenschaften

CAS-Nummer |

443-30-1 |

|---|---|

Molekularformel |

C18H17N |

Molekulargewicht |

247.3 g/mol |

IUPAC-Name |

4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C18H17N/c1-19(2)17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-13H,1-2H3/b16-13+ |

InChI-Schlüssel |

HXVZHTQDVDNJMN-DTQAZKPQSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |

Isomerische SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DABI; NSC-80087; N,N-Dimethyl-alpha-indolylidene-p-toluidine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.